Tisch I-125, (R)- is derived from the broader category of organic compounds that contain iodine isotopes, specifically iodine-125. This isotope is commonly utilized in radiolabeling for imaging and therapeutic applications in medical research. The compound falls under the classification of radiopharmaceuticals, which are radioactive compounds used for diagnosis or treatment in medicine .
The synthesis of Tisch I-125, (R)- typically involves the introduction of iodine-125 into a precursor compound through electrophilic aromatic substitution or similar methodologies. The process can be broken down into several key steps:
The technical details of these methods require careful control of reaction conditions to ensure high yield and purity of the final product .
The molecular structure of Tisch I-125, (R)- features a complex arrangement that includes a chlorinated alkyl chain and an aromatic system with iodine substitution. Key structural data includes:
The presence of chlorine and iodine atoms significantly influences the electronic properties and reactivity of the compound, making it suitable for binding studies in biological systems .
Tisch I-125, (R)- participates in various chemical reactions typical for organic halides. Notably:
These reactions are crucial for understanding how Tisch I-125, (R)- functions within biological systems and its potential therapeutic applications .
The mechanism of action for Tisch I-125, (R)- primarily involves its role as a ligand for dopamine D1 receptors. Upon administration:
Quantitative data from binding studies indicate high affinity interactions, which are essential for effective imaging and therapeutic outcomes .
Tisch I-125, (R)- has several significant applications in scientific research:
These applications underscore the importance of Tisch I-125, (R)- in advancing our understanding of both fundamental biological processes and potential therapeutic interventions .
TISCH I-125, (R)- (chemical name: (R)-8-Chloro-2,3,4,5-tetrahydro-3-methyl-5-(3-[¹²⁵I]iodophenyl)-1H-3-benzazepin-7-ol) belongs to the 1H-3-benzazepine class of compounds. Its core structure consists of a heterocyclic benzazepine ring system fused with a substituted phenyl group. The molecular formula is C₁₇H₁₇Cl¹²⁵INO, with a molecular weight of 411.681 g/mol [1] [4]. Key structural features include:
The benzazepine framework adopts a semi-rigid conformation that positions the aromatic rings in a specific spatial orientation critical for receptor interaction. X-ray crystallographic studies of analogous compounds confirm that the (R)-enantiomer adopts a conformation where the 3-iodophenyl group projects perpendicularly from the benzazepine plane, creating a topography complementary to the D1 dopamine receptor binding site [7] [8].
Table 1: Structural Features of TISCH I-125, (R)-
Structural Element | Chemical Feature | Position/Location |
---|---|---|
Benzazepine core | Heterocyclic 7-membered ring | Central scaffold |
Chlorine substituent | Halogen (Cl) | C8 position |
Hydroxyl group | Phenolic (-OH) | C7 position |
Methyl group | N-alkylation (-CH₃) | N3 position |
Phenyl ring | Aromatic system | C5 substituent |
Iodine-125 | Radioisotope (γ-emitter, t₁/₂=59.4 days) | Meta-position of phenyl ring |
Stereocenter | (R)-absolute configuration | C5 position |
The radioiodine (¹²⁵I) is specifically incorporated at the meta-position of the pendant phenyl ring attached to C5 of the benzazepine core. This strategic positioning preserves the compound's binding affinity by maintaining optimal distance relationships between the iodophenyl moiety and key pharmacophoric elements (N-methyl group and phenolic -OH). Molecular modeling studies demonstrate that the van der Waals radius of iodine at this position facilitates optimal hydrophobic interactions within a subpocket of the D1 receptor binding site [2] [7]. The carbon-iodine bond length in the crystalline state is approximately 2.09 Å, with bond dissociation energy sufficient to withstand physiological conditions during imaging applications. Radioiodination at alternative positions (ortho or para) significantly reduces receptor affinity, as evidenced by comparative studies with structural analogs [7] [8].
TISCH I-125, (R)- is synthesized via nucleophilic halogen exchange or iododestannylation reactions. The most efficient method involves:
The radiolabeling efficiency exceeds 95%, with specific activity >2,000 Ci/mmol. Radiochemical purity is confirmed by TLC (silica gel, ethyl acetate:hexanes 1:1, Rf=0.45) and HPLC retention time comparison with cold standard (tR=12.3 min under conditions above). Isotopic dilution is minimized by maintaining precursor concentration below 0.1 mg/mL during iodination [7].
The chiral (R)-configuration is established early in the synthesis via diastereomeric salt formation:
The absolute stereochemistry is assigned by comparison of optical rotation ([α]D²⁵ = +38.5° in methanol) with literature values and X-ray crystallography of intermediate salts. Molecular dynamics simulations indicate that the (R)-enantiomer adopts a conformation where the iodophenyl group occupies a pseudo-axial orientation, enhancing receptor complementarity versus the (S)-enantiomer [7] [8].
The experimental octanol/water partition coefficient (log P) of TISCH I-125, (R)- is 2.45 ± 0.12, indicating optimal lipophilicity for blood-brain barrier penetration. This value is determined using the shake-flask method:
Molecular lipophilicity potential calculations identify two hydrophobic domains: (1) the iodophenyl ring (contribution: +1.8) and (2) the benzazepine methylene groups (+0.7 to +1.2). The phenolic -OH group provides a hydrophilic counterpoint (-1.5), balancing solubility and membrane permeability. Brain uptake studies in rats show peak concentration at 2 minutes post-IV injection (2.20% dose/whole brain), consistent with the log P prediction [2].
Table 2: Physicochemical Properties of TISCH I-125, (R)-
Parameter | Value | Measurement Method | Significance |
---|---|---|---|
Partition coefficient (log P) | 2.45 ± 0.12 | Shake-flask (octanol/water) | Optimal BBB penetration |
Aqueous solubility | 0.18 mg/mL in pH 7.4 buffer | UV spectroscopy (285 nm) | Sufficient for IV formulation |
pKa (phenolic -OH) | 9.32 ± 0.05 | Potentiometric titration | >95% unionized at physiological pH |
Plasma protein binding | 82 ± 3% | Equilibrium dialysis (4h, 37°C) | Moderate binding for brain uptake |
Polar surface area | 36 Ų | Computational modeling | Facilitates CNS permeation |
TISCH I-125, (R)- demonstrates excellent stability in physiological matrices:
Deiodination kinetics follow first-order kinetics (k = 2.1 × 10⁻⁶ s⁻¹) with activation energy of 72.5 kJ/mol. Accelerated stability studies (60°C, 48h) show that degradation occurs primarily via two pathways:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1